Cas no 6869-45-0 ((3beta,20S)-N~3~,N~3~,N~20~,N~20~-tetramethylpregn-5-ene-3,20-diamine)

(3beta,20S)-N~3~,N~3~,N~20~,N~20~-tetramethylpregn-5-ene-3,20-diamine structure
6869-45-0 structure
Product Name:(3beta,20S)-N~3~,N~3~,N~20~,N~20~-tetramethylpregn-5-ene-3,20-diamine
CAS No:6869-45-0
MF:C25H44N2
MW:372.63026714325
CID:1735101
PubChem ID:442979
Update Time:2025-04-21

(3beta,20S)-N~3~,N~3~,N~20~,N~20~-tetramethylpregn-5-ene-3,20-diamine Chemical and Physical Properties

Names and Identifiers

    • (3beta,20S)-N~3~,N~3~,N~20~,N~20~-tetramethylpregn-5-ene-3,20-diamine
    • (3b,20S)- N,N,N',N'-Tetramethylpregn-5-ene-3,20-diamine
    • 3b,20a-Bis(dimethylamino)-5-pregnene
    • Kurchiline
    • Kurchiphyllamine
    • Kurchiphylline
    • Pregn-5-ene-3,20-diamine, N,N,N',N'-tetramethyl-, (3.beta.,20S)-
    • Sarcodinine
    • (20S)-3β,20-Bis(dimethylamino)pregna-5-ene
    • (3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-N,N,10,13-tetramethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine
    • PREGN-5-ENE-3,20-DIAMINE, N3,N3,N20,N20-TETRAMETHYL-, (3.BETA.,20S)-
    • C10813
    • (3S,8S,9S,10R,13S,14S,17S)-17-((S)-1-(dimethylamino)ethyl)-N,N,10,13-tetramethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine
    • 618227L15H
    • UNII-618227L15H
    • Kurchessine [MI]
    • Irehdiamine I
    • Kurchessin
    • Kurchessine
    • YTNIUPZRMQLHNV-XSIUSZODSA-N
    • (3.BETA.,20S)-N,N,N,N-TETRAMETHYLPREGN-5-ENE-3,20-DIAMINE
    • CHEMBL344384
    • 6869-45-0
    • CHEBI:6145
    • Pregn-5-ene-3.beta.,20.alpha.-diamine, N,N,N',N'-tetramethyl-
    • 3.beta.,20.alpha.-Bis(dimethylamino)pregn-5-ene
    • Q27107104
    • Pregn-5-ene-3,20-diamine, N3,N3,N20,N20-tetramethyl-, (3beta,20S)-
    • SCHEMBL2230965
    • BDBM50421628
    • (3beta,20S)-N,N,N,N-Tetramethylpregn-5-ene-3,20-diamine
    • DTXSID30332028
    • Pregn-5-ene-3beta,20alpha-diamine, N,N,N',N'-tetramethyl-
    • 3beta,20alpha-Bis(dimethylamino)pregn-5-ene
    • Pregn-5-ene-3,20-diamine, N,N,N',N'-tetramethyl-, (3beta,20S)-
    • DTXCID30283122
    • (3S,8S,9S,10R,13S,14S,17S)-17-((1S)-1-(Dimethylamino)Ethyl)-N,N,10,13-Tetramethyl-2,3,4,7,8,9,11,12,14,15,16,17-Dodecahydro-1H-Cyclopenta(A)Phenanthren-3-Amine
    • Inchi: 1S/C25H44N2/c1-17(26(4)5)21-10-11-22-20-9-8-18-16-19(27(6)7)12-14-24(18,2)23(20)13-15-25(21,22)3/h8,17,19-23H,9-16H2,1-7H3/t17-,19-,20-,21+,22-,23-,24-,25+/m0/s1
    • InChI Key: YTNIUPZRMQLHNV-XSIUSZODSA-N
    • SMILES: N(C)(C)[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@@]21C)N(C)C

Computed Properties

  • Exact Mass: 372.35072
  • Monoisotopic Mass: 372.350449412g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 593
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 6.5Ų

Experimental Properties

  • Melting Point: 140-141° (from acetone)
  • PSA: 6.48
  • Specific Rotation: D20 -37° (c = 1.9); D22 -36° (c = 1.112 in CHCl3); D22 -17° (c = 1.050 in methanol)

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